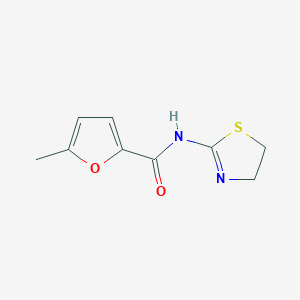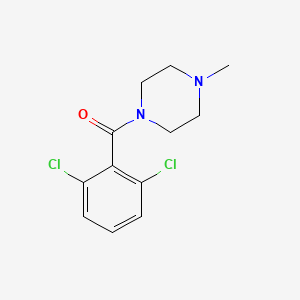![molecular formula C17H17BrN2O3 B5692619 3-bromo-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5692619.png)
3-bromo-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant interest in scientific research due to its potential application in various fields. This compound is also known as BPC-157, and it is a synthetic peptide that is derived from a naturally occurring protein in the human body.
Mecanismo De Acción
BPC-157 works by promoting the production of growth factors and other proteins that are essential for tissue repair and regeneration. It also has anti-inflammatory properties, which help to reduce inflammation and promote healing.
Biochemical and Physiological Effects:
BPC-157 has been shown to have a wide range of biochemical and physiological effects. It has been found to promote angiogenesis, which is the formation of new blood vessels. It also enhances the production of collagen, which is essential for wound healing and tissue repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BPC-157 is its ability to promote tissue repair and regeneration. This makes it an ideal candidate for use in various therapeutic applications. However, one of the limitations of BPC-157 is that it is still in the early stages of research, and more studies are needed to fully understand its potential benefits and limitations.
Direcciones Futuras
There are many potential future directions for research on BPC-157. One area of interest is the use of BPC-157 in the treatment of chronic wounds, such as diabetic foot ulcers. Another area of interest is the use of BPC-157 in the treatment of inflammatory bowel disease (IBD). Further research is also needed to determine the optimal dosage and administration of BPC-157 for different therapeutic applications.
Conclusion:
In conclusion, BPC-157 is a promising compound that has shown potential therapeutic applications in various fields. Its ability to promote tissue repair and regeneration makes it an ideal candidate for use in the treatment of various medical conditions. However, more research is needed to fully understand its potential benefits and limitations.
Métodos De Síntesis
The synthesis of BPC-157 involves the use of solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The process involves the use of protecting groups to prevent unwanted reactions and ensure the correct sequence of amino acids.
Aplicaciones Científicas De Investigación
BPC-157 has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of beneficial effects on various biological processes, including wound healing, tissue repair, and inflammation.
Propiedades
IUPAC Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-phenoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c18-14-7-4-6-13(12-14)17(19)20-23-16(21)10-5-11-22-15-8-2-1-3-9-15/h1-4,6-9,12H,5,10-11H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNPXDSQQHXYPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)ON=C(C2=CC(=CC=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCCCC(=O)O/N=C(/C2=CC(=CC=C2)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5692540.png)
![6-(2-methoxyphenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5692548.png)
![methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5692552.png)
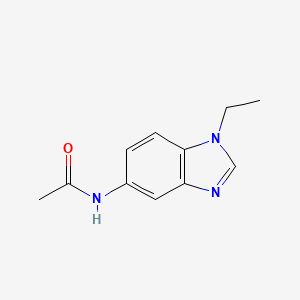
![3-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5692572.png)
![2-(2,4-dichlorophenyl)-N'-[(3,4-dimethylbenzoyl)oxy]ethanimidamide](/img/structure/B5692574.png)

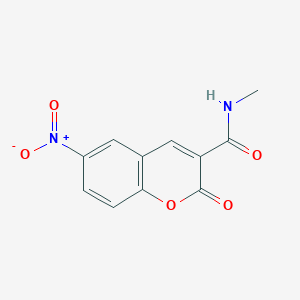
![methyl 4-chloro-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B5692587.png)
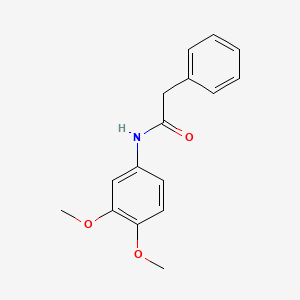
![7-(3,4-dimethoxybenzyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5692593.png)
![7-[(4-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5692626.png)
